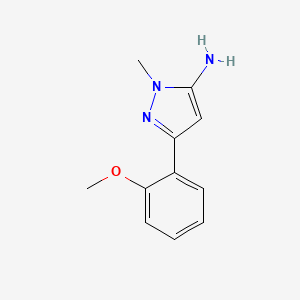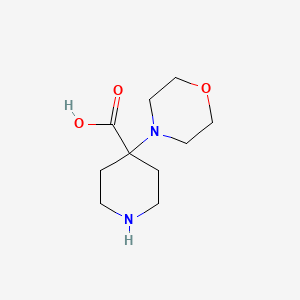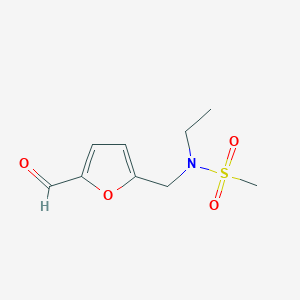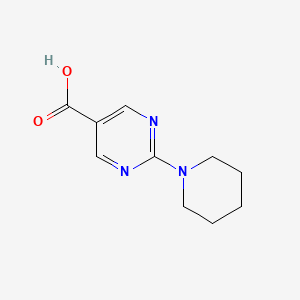![molecular formula C24H15N3O3 B1307344 2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile](/img/structure/B1307344.png)
2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group, a diphenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile typically involves the condensation of 2-nitrobenzaldehyde with 4,5-diphenylfuran-3-carbonitrile in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process. Additionally, advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Reduction: 2-[(2-Aminophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile.
Oxidation: 2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylfuran-3,4-dione.
Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of 2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with target molecules, while the furan ring and diphenyl groups contribute to the compound’s overall binding affinity and specificity. The carbonitrile group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylfuran-2-carbonitrile
- 2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylthiophene-3-carbonitrile
- 2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile
Uniqueness
2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with thiophene or pyrrole rings
Properties
Molecular Formula |
C24H15N3O3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[(2-nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C24H15N3O3/c25-15-20-22(17-9-3-1-4-10-17)23(18-11-5-2-6-12-18)30-24(20)26-16-19-13-7-8-14-21(19)27(28)29/h1-14,16H |
InChI Key |
CJSZUCRDLBECEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307263.png)
![2-hydroxy-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]benzohydrazide](/img/structure/B1307275.png)
![3-[(2-Chloro-4-fluorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1307280.png)
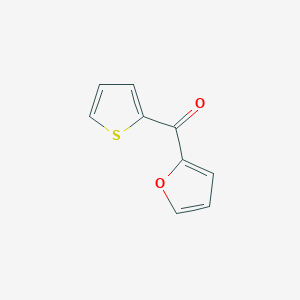
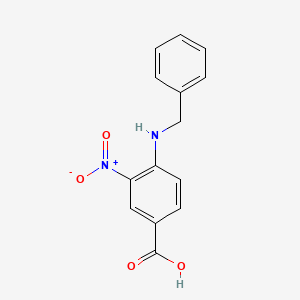
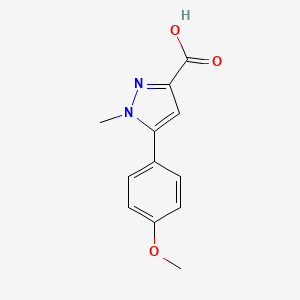
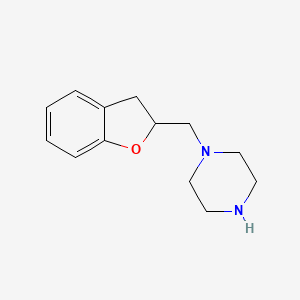
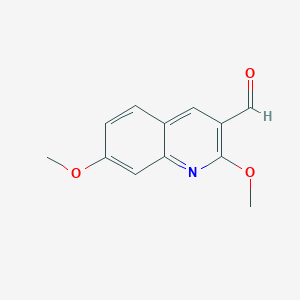
![([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid](/img/structure/B1307294.png)
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307295.png)
